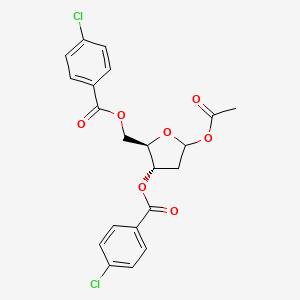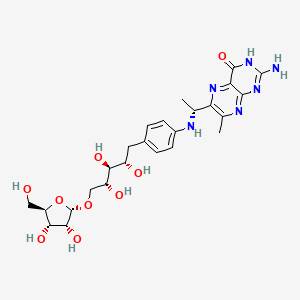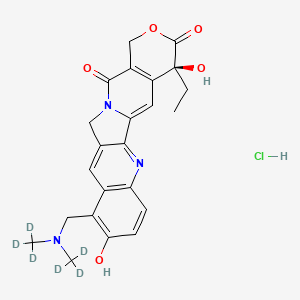
1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose
Übersicht
Beschreibung
“1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose” is a complex organic molecule that contains an acetyl group (CH3CO), two 4-chlorobenzoyl groups (C6H4COCl), and a 2-deoxy-D-ribose sugar unit . The presence of these functional groups suggests that this compound might be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 2-deoxy-D-ribose sugar unit, which is a five-membered ring structure. Attached to this ring are an acetyl group and two 4-chlorobenzoyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role in determining these properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of compounds structurally similar to 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose involves complex chemical processes. For example, 1-O-acetyl-3,5-di-o-(p-chlorobenzoyl)-2-deoxy-α,β-D-ribofuranoside was synthesized from 2-deoxy-D-ribose through a high-yield process, indicating the compound's importance as a medical intermediate. The synthesis involves specific conditions such as temperature control and the use of acetic anhydride and sulfuric acid, achieving yields above 84.14% (Shang Zhi-cai, 2006).
Crystal Structure Determination : X-ray diffraction techniques have been employed to determine the crystal structures of related compounds, such as 1,3,4-tri-O-acetyl-2-deoxy-beta-d-erythro-pentopyranose, derived from peracetylated 2-deoxy-d-ribose. This process highlights the importance of structural analysis in understanding the properties of such compounds (Ji-Jun Chen et al., 2009).
Chemical Modifications and Derivatives
Derivative Synthesis : Various derivatives of 2-deoxy-D-ribose, which share structural similarities with 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose, have been synthesized for different scientific applications. For instance, the preparation of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involves steps such as methylation, esterification, and acetylation, with an overall yield of about 48%, demonstrating the versatility of 2-deoxy-D-ribose in synthesizing novel compounds (Fang Hao, 2010).
Chelation and Coordination Chemistry : The chelating properties of 2-deoxy-hexoses and their derivatives, like 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose, are significant in coordination chemistry. Studies on common aldohexoses and their 2-substituted derivatives have shown their ability to form complexes with metal ions, impacting fields such as medicinal chemistry and materials science (T. Schwarz, David Hess, P. Klüfers, 2010).
Applications in Nucleoside Synthesis
Nucleoside Analogues : The synthesis of 1,2,3,5-Tetra-O-acetyl-4-deoxy-4-(acetamido)-β-D-ribofuranose from L-lyxose, leading to protected 4′-azanucleosides, showcases the potential of compounds like 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose in the development of nucleoside analogues for therapeutic purposes (C. Varaprasad, K. Ramasamy, Z. Hong, 2006).
Anticancer Drug Intermediates : The synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose, a key intermediate for the anticancer drug Capecitabine, highlights the significance of such compounds in pharmaceutical research and development. The process involves steps like esterification, reduction, deprotection, and acetylation, with an overall yield of 73% (Zhang Wen-na, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2R,3S)-5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJNOXRTTZFEQ-PAMZHZACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693232 | |
| Record name | 1-O-Acetyl-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose | |
CAS RN |
1207459-15-1 | |
| Record name | 1-O-Acetyl-3,5-di-O-(4-chlorobenzoyl)-2'-deoxy-D-ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207459151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Acetyl-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-O-ACETYL-3,5-DI-O-(4-CHLOROBENZOYL)-2'-DEOXY-D-RIBOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKX2Q75S7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)


![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)




![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)